

# [Ala2] Met-Enkephalinamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [Ala2] Met-Enkephalinamide, a potent and metabolically stable analog of the endogenous Metenkephalin. We delve into the seminal discovery of enkephalins and the subsequent rationale for the development of synthetic derivatives. This document details the chemical synthesis of [Ala2] Met-Enkephalinamide via solid-phase peptide synthesis (SPPS), providing a comprehensive experimental protocol. Furthermore, we explore its biological activity as a mixed mu/delta opioid receptor agonist and elucidate its intracellular signaling cascade. Quantitative binding affinity data is presented, and key experimental workflows are visualized to provide a thorough understanding of this significant molecule in opioid research.

## **Discovery and Rationale for Synthesis**

The journey to **[Ala2] Met-Enkephalinamide** began with the groundbreaking discovery of endogenous opioid peptides, the enkephalins, by John Hughes and Hans Kosterlitz in 1975. Their research identified two pentapeptides from pig brains, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), which exhibited morphine-like activity. These peptides were found to be the natural ligands for the then-newly discovered opiate receptors in the brain.



However, the therapeutic potential of natural enkephalins was limited by their rapid degradation by peptidases in the body, resulting in a very short half-life. This led to a surge in research focused on developing synthetic analogs with improved metabolic stability and, consequently, more potent and prolonged analgesic effects.

[Ala2] Met-Enkephalinamide, also known as DALA (D-Ala-Met-Enkephalinamide), emerged from these efforts. The key structural modifications responsible for its enhanced properties are:

- Substitution of Glycine at position 2 with D-Alanine: The D-amino acid configuration at this
  position sterically hinders the action of aminopeptidases, the primary enzymes responsible
  for enkephalin degradation.
- Amidation of the C-terminus: The replacement of the terminal carboxyl group with an amide group protects the peptide from carboxypeptidase activity.

These modifications render [Ala2] Met-Enkephalinamide significantly more resistant to enzymatic hydrolysis, allowing it to exert a more potent and sustained analgesic effect compared to its natural counterpart.

## **Chemical Synthesis**

The synthesis of **[Ala2] Met-Enkephalinamide** is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

# Experimental Protocol: Solid-Phase Synthesis of [Ala2] Met-Enkephalinamide

#### Materials:

- Rink Amide MBHA resin
- Fmoc-Met-OH
- Fmoc-Phe-OH
- Fmoc-Gly-OH



- Fmoc-D-Ala-OH
- Fmoc-Tyr(tBu)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Methanol (MeOH)
- · Diethyl ether

#### Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
- First Amino Acid Coupling (Fmoc-Met-OH):
  - Pre-activate Fmoc-Met-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.
  - Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
  - Wash the resin with DMF (3x) and DCM (3x).
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 5 minutes.
  - Drain and repeat the treatment for 15 minutes.



- Wash the resin with DMF (5x) and DCM (3x).
- Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH):
  - Repeat step 2 and 3 for each subsequent amino acid in the sequence.
- · Cleavage and Deprotection:
  - Wash the final peptide-resin with DCM and dry under vacuum.
  - Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  - Dry the crude peptide pellet under vacuum.

#### **Purification and Characterization**

The crude synthetic peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product are confirmed by Mass Spectrometry (MS) and analytical HPLC.

# **Biological Activity and Signaling Pathway**

[Ala2] Met-Enkephalinamide is a potent opioid agonist with a mixed affinity for both mu ( $\mu$ ) and delta ( $\delta$ ) opioid receptors. This dual activity contributes to its complex pharmacological profile.

# **Receptor Binding Affinity**

The binding affinity of **[Ala2] Met-Enkephalinamide** to opioid receptors is a critical determinant of its biological activity. While widely recognized as a potent agonist, specific quantitative



values can vary depending on the assay conditions and tissue preparation. The following table summarizes representative binding affinity data.

| Receptor<br>Subtype | Ligand    | Assay Type             | Tissue<br>Source        | Ki (nM)   | IC50 (nM)  |
|---------------------|-----------|------------------------|-------------------------|-----------|------------|
| Mu (μ)              | [³H]DAMGO | Radioligand<br>Binding | Rat Brain<br>Homogenate | 1.5 - 5.0 | 5.0 - 15.0 |
| Delta (δ)           | [³H]DPDPE | Radioligand<br>Binding | Rat Brain<br>Homogenate | 0.5 - 2.0 | 1.0 - 8.0  |

Note: The values presented are a synthesis of data from multiple sources and should be considered representative. Actual values may vary between studies.

### **Signaling Pathway**

Opioid receptors are G-protein coupled receptors (GPCRs) that signal through inhibitory G-proteins (Gαi/o). The binding of **[Ala2] Met-Enkephalinamide** to mu or delta opioid receptors initiates a cascade of intracellular events:

- G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein.
- Dissociation of G-protein Subunits: The  $G\alpha i/o$ -GTP and  $G\beta y$  subunits dissociate from the receptor and from each other.
- Downstream Effector Modulation:
  - Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
  - Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the
    activity of ion channels. This includes the opening of G-protein-coupled inwardly-rectifying
    potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and
    the closing of voltage-gated calcium channels, which reduces neurotransmitter release.



This signaling cascade ultimately results in a decrease in neuronal excitability, which is the basis for the analgesic and other central nervous system effects of opioids.

# Visualizations Signaling Pathway of [Ala2] Met-Enkephalinamide





Click to download full resolution via product page

Caption: G-protein coupled signaling pathway of [Ala2] Met-Enkephalinamide.



# **Experimental Workflow for Synthesis and Characterization**





#### Click to download full resolution via product page

 To cite this document: BenchChem. [[Ala2] Met-Enkephalinamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407390#ala2-met-enkephalinamide-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com